Dibenz[b,f]oxazepine fundamental chemical properties
Dibenz[b,f]oxazepine fundamental chemical properties
An In-Depth Technical Guide to the Fundamental Chemical Properties of Dibenz[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,f]oxazepine, a heterocyclic compound featuring a seven-membered oxazepine ring fused to two benzene rings, is a molecule of significant interest in both tactical and therapeutic contexts.[1] While notoriously known in its aerosolized form as CR gas, a potent lachrymatory and riot control agent, the dibenzoxazepine scaffold is also a privileged structure in medicinal chemistry.[1][2][3] Derivatives of this core structure are explored for a wide range of pharmacological activities, including antipsychotic, antidepressant, analgesic, and anti-inflammatory properties.[1][4][5]
This guide provides a comprehensive overview of the fundamental chemical properties of dibenz[b,f]oxazepine, offering insights into its structure, synthesis, reactivity, and biological interactions. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and toxicological assessment involving this compound and its analogues.
Core Molecular and Physical Properties
The dibenz[b,f]oxazepine molecule is characterized by its tricyclic structure, which imparts a unique three-dimensional conformation crucial for its biological activity.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO | [2][6] |
| Molecular Weight | 195.22 g/mol | [2][6] |
| CAS Number | 257-07-8 | [2][6] |
| Appearance | Pale yellow crystalline solid or colorless liquid.[1][2] | [1][2] |
| Odor | Odorless to fruity or pepper-like.[1][2] | [1][2] |
| LogP (Octanol/Water) | ~2.6 - 3.01 (est) | [1] |
| Vapor Pressure | 0.000342 mmHg at 25°C | [7] |
| Density | 1.16 g/cm³ | [7] |
| Solubility | Highly soluble in dichloromethane (DCM) or chloroform.[8] | [8] |
Synthesis Methodologies: Building the Tricyclic Core
The construction of the dibenz[b,f]oxazepine ring system is a key challenge for synthetic chemists. Several strategies have been developed, often relying on the formation of the central seven-membered ring as the final step.
Primary Synthetic Pathway: Condensation and Cyclization
A prevalent and effective method involves the condensation of o-aminophenol with a substituted o-chlorobenzaldehyde.[9] This approach is followed by salt formation and a subsequent intramolecular cyclization to yield the desired dibenzoxazepine core.[9]
Experimental Protocol:
-
Condensation: Equimolar amounts of o-aminophenol and o-chlorobenzaldehyde are reacted in a suitable solvent to form the corresponding Schiff base (imine).
-
Salt Formation: The resulting intermediate is treated with a base, such as potassium hydroxide, to form the potassium salt of the phenolic hydroxyl group.
-
Cyclization: The salt is then heated in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at approximately 120°C.[9] This induces an intramolecular nucleophilic aromatic substitution (SNAr), where the phenoxide attacks the carbon bearing the chlorine atom, displacing it and forming the seven-membered ring.[3][9]
This method is versatile and can be adapted to produce various substituted derivatives by using different starting materials.[9] Microwave-assisted protocols have also been developed to accelerate this reaction, leading to high yields in shorter reaction times.[9]
Caption: General workflow for Dibenz[b,f]oxazepine synthesis.
Spectroscopic Characterization
The structural elucidation of dibenz[b,f]oxazepine and its derivatives relies on standard spectroscopic techniques. While specific data for the parent compound is sparse in public literature, the expected spectral features can be inferred from its structure and data from related analogues.[10]
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two benzene rings. The single proton on the nitrogen atom would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbons in the aromatic rings would resonate in the typical downfield region (~110-150 ppm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M+) at m/z 195, corresponding to its molecular weight.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O and C-N stretching frequencies associated with the oxazepine ring.
Chemical Reactivity and Stability
The reactivity of dibenz[b,f]oxazepine is governed by the interplay of its aromatic rings and the heteroatoms in the central ring.
-
Basicity: The nitrogen atom in the oxazepine ring confers weak basic properties to the molecule.[12] However, the basicity is significantly lower than that of typical aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system.
-
Stability: The compound is stable under normal atmospheric conditions and does not react rapidly with air or water.[8][12] It can, however, persist on surfaces for extended periods, up to 60 days, which is a significant factor in its use as a riot control agent.[2]
-
Reactivity at the Heteroatoms: The lone pairs of electrons on the nitrogen and oxygen atoms can participate in reactions with electrophiles. The aromatic rings are susceptible to electrophilic substitution, although the specific regioselectivity would depend on the reaction conditions and the directing effects of the fused heterocyclic ring.
Caption: Key reactivity sites of the Dibenz[b,f]oxazepine core.
Pharmacological Profile and Mechanism of Action
The primary biological effect of dibenz[b,f]oxazepine is potent sensory irritation, particularly affecting the eyes and respiratory tract.[2][13] This activity is mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3]
Mechanism of Action:
-
TRPA1 Agonism: Dibenz[b,f]oxazepine acts as a powerful agonist of the TRPA1 channel, which is expressed on sensory neurons.[3]
-
Channel Activation: Upon exposure, the compound binds to and activates these channels, leading to an influx of cations (like Ca²⁺) into the neuron.
-
Nociceptive Signaling: This influx depolarizes the neuron, triggering a cascade of signals that are transmitted to the brain and perceived as intense pain, burning, and irritation.[1]
-
Physiological Response: The result is a range of physiological reflexes, including intense tearing (lachrymation), eye closure (blepharospasm), coughing, and a sensation of breathlessness.[3]
The potency of dibenz[b,f]oxazepine as a TRPA1 agonist is notably higher than that of other common riot control agents like CS gas.[2][3]
Caption: Simplified signaling pathway for CR gas-induced irritation.
Toxicology and Safety Considerations
Despite its potent irritant effects, acute toxicity studies in various mammalian species have shown dibenz[b,f]oxazepine to have a significantly lower lethal toxicity compared to agents like CN (1-chloroacetophenone) and CS gas (2-chlorobenzylidene malononitrile).[2][13] Studies have indicated a low incidence of organ-specific pathology following acute exposure.[13]
However, exposure in enclosed spaces can be extremely harmful, and high concentrations can be lethal, causing death by asphyxiation and pulmonary edema.[2] It is also a suspected carcinogen.[2]
Safety Precautions:
-
Handling: Should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[7]
-
Exposure: In case of inhalation, move the individual to fresh air. For skin contact, remove contaminated clothing and wash the affected area thoroughly. For eye contact, flush with water for at least 15 minutes.[7]
-
Spills: Isolate spill areas immediately. For small spills, use dry chemical, CO₂, or water spray for fire control.[2][12]
Conclusion
Dibenz[b,f]oxazepine is a molecule with a dual identity. It is a highly effective sensory irritant used for riot control, yet its core structure holds significant promise for the development of new therapeutic agents. A thorough understanding of its fundamental chemical properties—from its synthesis and reactivity to its mechanism of biological action—is essential for any scientist or researcher working with this compound. This guide provides a foundational framework for such understanding, enabling safer handling, innovative synthetic design, and informed exploration of its pharmacological potential.
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